
Polyethylene glycol nonylphenyl ether sulfate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyethylene glycol nonylphenyl ether sulfate sodium salt is a type of nonionic surfactant . It is used in various applications due to its multifunctional properties. It can be used in the formulation of cosmetics and medical products . It appears as a colorless liquid to paste to solid .
Synthesis Analysis
Polyethylene glycols (PEGs) are manufactured by the polymerisation of ethylene oxide (EO) with water, monoethylene glycol, or diethylene glycol, under alkaline conditions . Nonoxynols, which include polyethylene glycol nonyl phenyl ether, are produced by ethoxylation of alkylphenols .Molecular Structure Analysis
PEGs have the general formula of H (OCH 2 CH 2) n OH where “n” indicates the average number of oxyethylene groups . They are mixtures of compounds varying in polymer chain lengths .Chemical Reactions Analysis
Nonoxynols, including polyethylene glycol nonyl phenyl ether, are found to metabolize into free nonylphenol when administered to lab animals .Physical And Chemical Properties Analysis
PEGs at molecular weights lower than 1000 are viscous and colorless liquids at room temperature. PEGs of higher molecular weights are white waxy solids with melting points proportional to their molecular weights to an upper limit of about 67 °C . The solubility of this compound in water increases with the increase of EO number .Wissenschaftliche Forschungsanwendungen
General Uses
Scientific Field: Industrial Chemistry
Summary of Application
Polyethylene glycol nonylphenyl ether, also known as Nonoxynols, is a type of nonionic surfactant. It is used as detergents, emulsifiers, wetting agents, and defoaming agents . It can also be used as an emulsifying agent, dispersing agent, solubilizing agent, wetting agent, and permeating agent .
Methods of Application
The specific methods of application can vary widely depending on the specific use case. For example, as a detergent, it might be mixed with water and other ingredients, while as an emulsifier, it might be mixed directly with the substances it is intended to emulsify .
Results or Outcomes
The outcomes also depend on the specific use case. For example, as a detergent, it can help remove dirt and oils, while as an emulsifier, it can help mix substances that would not normally mix well together .
Specific Application in Energy Storage
Scientific Field: Energy Storage
Methods of Application: The specific methods of application were not detailed in the source, but it likely involves using the surfactant in a solution to facilitate the formation of the microspheres .
Results or Outcomes: The use of this surfactant can help create materials with properties beneficial for use in supercapacitors .
Use in Personal Care Products
Scientific Field: Cosmetics and Personal Care
Methods of Application: It is typically mixed with other ingredients in products such as shampoos, body washes, and facial cleansers .
Results or Outcomes: It helps to remove dirt and oils from the skin and hair, contributing to the overall effectiveness of these products .
Use in Household Cleaning
Scientific Field: Household Products
Methods of Application: It is typically included in the formulation of products such as dish soaps, laundry detergents, and all-purpose cleaners .
Results or Outcomes: It helps to remove dirt and stains, improving the cleaning power of these products .
Use in Industrial Cleaning
Scientific Field: Industrial Cleaning
Methods of Application: It can be used in a variety of industrial cleaning processes, often mixed with water or other solvents .
Results or Outcomes: It helps to remove dirt, grease, and other contaminants from industrial equipment and surfaces .
Use in Textile and Leather Industries
Scientific Field: Textile and Leather Industries
Methods of Application: It is typically used in processes such as dyeing, tanning, and finishing, where it helps to improve the penetration of other substances into the fabric or leather .
Results or Outcomes: It can enhance the quality and durability of the finished products .
Use in Cosmetics
Methods of Application: It is typically mixed with other ingredients in products such as shampoos, conditioners, and hair styling products .
Results or Outcomes: It helps to remove dirt and oils from the hair, contributing to the overall effectiveness of these products .
Use as a Spermicide
Methods of Application: It is typically applied topically as part of a contraceptive method .
Results or Outcomes: It can help prevent pregnancy by killing sperm cells .
Use as a Penetration Enhancer
Scientific Field: Pharmaceutical
Methods of Application: They are typically mixed with the active pharmaceutical ingredient and other excipients in the formulation .
Results or Outcomes: They can increase the absorption of the active pharmaceutical ingredient, improving the effectiveness of the formulation .
Safety And Hazards
Zukünftige Richtungen
Concerns about the environmental impact of these compounds have increased since the 1990s. These surfactants have a mild to medium estrogenic function . Consequently, this class of detergents has been effectively restricted for commercial “down-the-drain” applications in Europe, and these compounds are no longer used by U.S. laundry manufacturers .
Eigenschaften
CAS-Nummer |
9014-90-8 |
|---|---|
Produktname |
Polyethylene glycol nonylphenyl ether sulfate sodium salt |
Molekularformel |
C30H46Na2O5S |
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
sodium;1-nonyl-2-(2-nonylphenoxy)benzene;sulfate |
InChI |
InChI=1S/C30H46O.Na.H2O4S/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2;;1-5(2,3)4/h17-20,23-26H,3-16,21-22H2,1-2H3;;(H2,1,2,3,4)/q;+1;/p-2 |
InChI-Schlüssel |
ZZMDMGNQUXYKQX-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+] |
Aussehen |
Solid powder |
Piktogramme |
Corrosive |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PEG-1 Nonyl phenyl ether sulfate, sodium salt; Sodium nonylphenyl ether sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



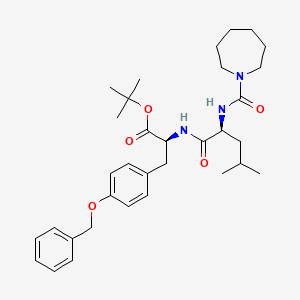
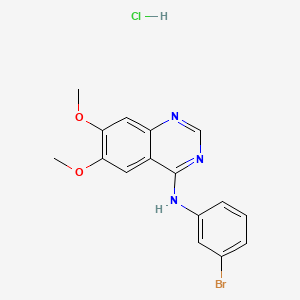
![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)
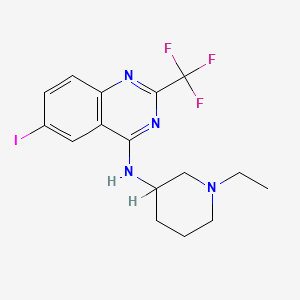
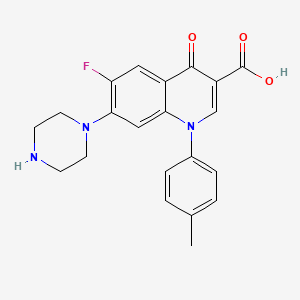
![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
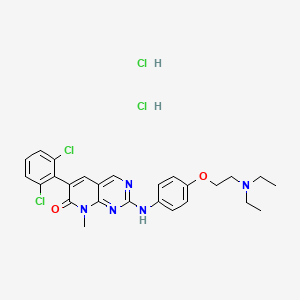
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)
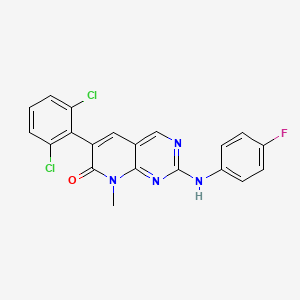
![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)